Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
Overview
Description
Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate is a chemical compound belonging to the class of thieno[3,2-B]pyrrole derivatives This compound features a sulfur atom within its heterocyclic structure, making it a part of the thiophene family
Mechanism of Action
Target of Action
Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate is a chemical compound that has been studied for its potential applications in medicinal chemistry . .
Mode of Action
Compounds with a thieno[3,2-b]pyrrole skeleton have been found to exhibit a broad spectrum of antiviral activity . They have been reported to inhibit alphaviruses and neurotropic alphaviruses .
Biochemical Pathways
Related compounds have been reported to inhibit lysine-specific demethylases, which regulate histone methylation . This suggests that this compound may potentially influence epigenetic regulation.
Result of Action
Related compounds have been reported to exhibit antiviral activity and inhibit lysine-specific demethylases .
Action Environment
It is generally recommended to store similar compounds in a dark place, sealed in dry conditions, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-chloro-2-oxo-thiophene-4-carboxylate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chloro and carboxylate positions are possible, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduction can yield this compound hydrazide.
Substitution: Substitution reactions can produce a variety of derivatives, such as ethyl 3-alkoxy-4H-thieno[3,2-B]pyrrole-5-carboxylate.
Scientific Research Applications
Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
Ethyl 4H-thieno[3,2-B]pyrrole-5-carboxylate
Ethyl 3-bromo-4H-thieno[3,2-B]pyrrole-5-carboxylate
Properties
IUPAC Name |
ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDGONLMDUWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721746 | |
Record name | Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-31-7 | |
Record name | Ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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